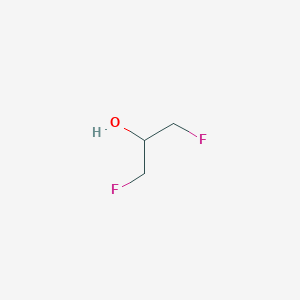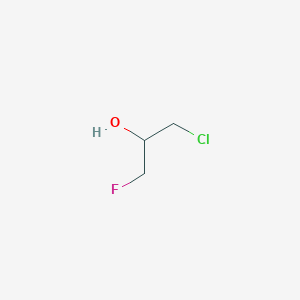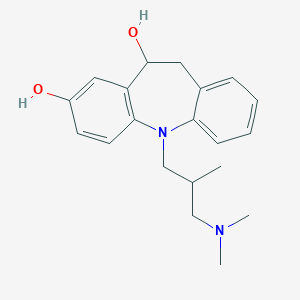
9,10-Dihydrolysergsäure
Übersicht
Beschreibung
9,10-Dihydrolysergic acid, also known as D-Lysergic acid, is a naturally occurring compound found in various plants and fungi. It is a precursor to the psychedelic drug LSD and has been studied for its potential therapeutic applications in the treatment of various mental health disorders.
Wissenschaftliche Forschungsanwendungen
Synthese von Cabergolin-Verunreinigungen
9,10-Dihydrolysergsäure wird bei der Synthese der europäischen Arzneibuch-Verunreinigungen A, B, C und D von Cabergolin verwendet . Diese Verunreinigungen werden zu analytischen Zwecken synthetisiert und als Standards in Cabergolin-Herstellungsprozessen verwendet .
Dopaminerger D2-Rezeptoragonist
Cabergolin, ein komplexes, verzweigtes Amid von 6-N-allylierter this compound (Cabergolinsäure), wirkt hauptsächlich als dopaminerger D2-Rezeptoragonist . Es wird am häufigsten zur Behandlung von hyperprolaktinämischen Erkrankungen sowie von frühzeitigem und fortgeschrittenem Morbus Parkinson eingesetzt .
Mäßige pharmakodynamische Eigenschaften
Die Struktur von Cabergolin, die this compound enthält, kodiert auch für andere biogene Amine als Dopamin, wodurch es mäßige pharmakodynamische Eigenschaften gegenüber adrenergen und serotonergen Rezeptoren zeigt .
Schlüsselsynthetisches Zwischenprodukt
This compound wurde als eines der wichtigsten synthetischen Zwischenprodukte bei der Synthese von Cabergolin ausgewählt<a aria-label="2: " data-citationid="1bb176c6-aa60-58c5-54fb-467ed3d080c6-30" h="ID=SER
Wirkmechanismus
Target of Action
9,10-Dihydrolysergic acid primarily acts as a dopaminergic D2 receptor agonist . The D2 receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a significant role in neurotransmission, influencing the release of dopamine, a neurotransmitter that is involved in the regulation of mood, reward, and motor control .
Mode of Action
As a dopaminergic D2 receptor agonist, 9,10-Dihydrolysergic acid binds to D2 receptors, mimicking the action of dopamine. This binding triggers a series of biochemical reactions within the cell, leading to changes in the cell’s activity, shape, or gene expression . The compound also displays modest pharmacodynamic properties towards adrenergic and serotonergic receptors .
Biochemical Pathways
These pathways are involved in a variety of physiological functions, including motor control, reward, and the release of various hormones .
Pharmacokinetics
For instance, 9,10-Dihydrolysergic acid has been found to display modest solubility in both organic solvents and water , which could influence its absorption and distribution in the body.
Result of Action
The primary result of 9,10-Dihydrolysergic acid’s action is its influence on the dopaminergic system, particularly through its agonistic action on D2 receptors. This can lead to changes in mood, reward, and motor control . Additionally, it has been shown to lower blood pressure in rats by inhibiting the 5-HT2 receptors in the brain and increasing diastolic blood pressure in humans .
Action Environment
The action, efficacy, and stability of 9,10-Dihydrolysergic acid can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its absorption and distribution in the body . Furthermore, the presence of other substances in the body, such as other drugs or food, could potentially interact with 9,10-Dihydrolysergic acid, affecting its action and efficacy.
Biochemische Analyse
Biochemical Properties
9,10-Dihydrolysergic acid plays a significant role in biochemical reactions, particularly in the synthesis of ergot alkaloids. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic transformation. The compound also interacts with dopaminergic and serotonergic receptors, influencing neurotransmitter pathways. These interactions are essential for its pharmacological effects, including its potential use in treating neurological disorders .
Cellular Effects
9,10-Dihydrolysergic acid affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of dopaminergic and serotonergic receptors. This modulation can lead to changes in gene expression and cellular metabolism. For instance, 9,10-Dihydrolysergic acid has been shown to affect the expression of genes involved in neurotransmitter synthesis and release, impacting neuronal function and behavior .
Molecular Mechanism
The molecular mechanism of 9,10-Dihydrolysergic acid involves its binding interactions with specific biomolecules. It acts as an agonist or antagonist at dopaminergic and serotonergic receptors, leading to the activation or inhibition of these receptors. This interaction results in changes in intracellular signaling cascades, enzyme activity, and gene expression. Additionally, 9,10-Dihydrolysergic acid can inhibit or activate enzymes involved in its own metabolism, further influencing its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,10-Dihydrolysergic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 9,10-Dihydrolysergic acid can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. Long-term exposure to 9,10-Dihydrolysergic acid in in vitro and in vivo studies has revealed its potential to induce changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 9,10-Dihydrolysergic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter pathways and improving neurological function. At high doses, 9,10-Dihydrolysergic acid can induce toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent .
Metabolic Pathways
9,10-Dihydrolysergic acid is involved in several metabolic pathways, including its conversion to other ergot alkaloids. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s pharmacological properties and its interaction with other biomolecules. Additionally, 9,10-Dihydrolysergic acid can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 9,10-Dihydrolysergic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, 9,10-Dihydrolysergic acid can be transported across cell membranes by organic cation transporters, influencing its bioavailability and pharmacokinetics .
Subcellular Localization
9,10-Dihydrolysergic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, 9,10-Dihydrolysergic acid can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-4,7,10,12,14,17H,5-6,8H2,1H3,(H,19,20)/t10-,12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBSYPFBZQJNJE-MPKXVKKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5878-43-3 | |
| Record name | (8β)-6-Methylergoline-8-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5878-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydrolysergic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-methylergoline-8β-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-DIHYDROLYSERGIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT5L8OXT9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural difference between lysergic acid and 9,10-dihydrolysergic acid, and how does this affect their fragmentation patterns in mass spectrometry?
A1: Lysergic acid and 9,10-dihydrolysergic acid differ by the presence of a double bond between positions 9 and 10 in the ergoline ring system of lysergic acid. This structural difference significantly influences their fragmentation patterns in mass spectrometry. [] A detailed analysis reveals distinct pathways influenced by the presence or absence of the 9,10-double bond.
Q2: 9,10-Dihydrolysergic acid is a precursor to various ergoline derivatives. Can you describe a common synthetic modification and its impact on the compound's activity?
A2: A frequent modification is the demethylation at the N-6 position of 9,10-dihydrolysergic acid methyl ester. This process often involves 2,2,2-trichloroethyl chloroformate and can be catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). [, , ] This demethylated derivative serves as a crucial intermediate for synthesizing compounds like cabergoline and pergolide.
Q3: How does the N-6 alkyl chain length of 9,10-dihydrolysergic acid derivatives affect their interaction with serotonin receptors?
A3: Studies show that modifying the alkyl chain at the N-6 position of 9,10-dihydrolysergic acid derivatives significantly impacts their interaction with serotonin receptors. For instance, the 6-ethyl derivative (V) exhibits activity but significantly reduced potency compared to apomorphine in inducing stereotyped behavior in rats. [] Conversely, the 6-n-propyl derivative (VI) demonstrates a significant reduction in diastolic pressure in normotensive rats, suggesting an influence on vascular 5-HT2 receptors. [, ]
Q4: Are there any specific structural features of 9,10-dihydrolysergic acid derivatives that contribute to their antagonistic activity at 5-HT2 receptors?
A4: Research suggests that substitution at the 1-position of the tetracyclic ergoline ring system is crucial for the antagonistic activity of 9,10-dihydrolysergic acid derivatives at central 5-HT2 receptors. [] Specifically, compounds like 1-methyl-9,10-dihydrolysergic acid-bis(beta-acetoxyethyl)-amide (AWD 52-83) and 1-methyl-2-brom-9,10-dihydrolysergic acid-bis(beta-acetoxyethyl)-amide (AWD 52-336) demonstrate this relationship. [] These findings highlight the importance of specific structural motifs in determining the pharmacological profile of these derivatives.
Q5: Beyond acting as a precursor, does 9,10-dihydrolysergic acid itself exhibit any noteworthy pharmacological activities?
A5: While 9,10-dihydrolysergic acid is primarily recognized as a precursor to other ergoline derivatives, some studies indicate it may possess biological activity. For example, specific esters of 9,10-dihydrolysergic acid have been identified as potential serotonin antagonists, particularly targeting the 5-HT2 receptor subtype. [] This suggests potential therapeutic applications for treating conditions linked to excessive serotonin activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)
![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)












